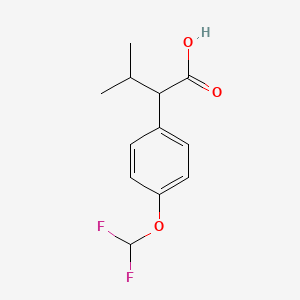
alpha-Isopropyl-4-difluoromethoxyphenylacetic acid
Cat. No. B8336354
Key on ui cas rn:
70124-99-1
M. Wt: 244.23 g/mol
InChI Key: ZRYXMBWYACLLRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04394388
Procedure details


Into an 80° C. magnetically-stirred mixture of 10.00 g (0.0515 mol) of α-isopropyl-4-hydroxyphenylacetic acid, 65 ml of dioxane, 19.08 g (0.464 mol) of sodium hydroxide, and 30 ml of water is bubbled 46 g (0.532 mol) of chlorodifluoromethane over a period of 4 hours. The reaction mixture is poured into 250 ml of ice water and the resulting mixture is washed with ether, acidified with concentrated hydrochloric acid to pH 3, and then extracted with 200 ml of ether. The ether solution is washed once with 100 ml of water, dried with sodium sulfate, filtered, and then evaporated to give a white paste. A mixture of hexane and methylene chloride is added and the resulting mixture is filtered to remove the solid which is the starting material. The filtrate is evaporated to give 5.41 g of a clear brown oil. It is estimated that the product thus obtained is at least 85% pure as determined by NMR. NMR (CDCl3 -d5 pyridine), δ7.43 (d, J=8.2 Hz, 2H), δ7.08 (d, J=8.2 Hz, 2H), δ6.57 (t, J=74.3 Hz, 1H), δ3.63 (s, imp.), δ3.25 (d, J=10 Hz, 1H), δ2.37 (m, 1H, δ1.19 (d, J=6.5 Hz, 3H, δ0.78 (d, J=6.5 Hz, 3H), δ13.82 (s, 1H).





[Compound]
Name
ice water
Quantity
250 mL
Type
reactant
Reaction Step Three



Name
Identifiers


|
REACTION_CXSMILES
|
[CH:1]([CH:4]([C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1)[C:5]([OH:7])=[O:6])([CH3:3])[CH3:2].O1CCOCC1.[OH-].[Na+].Cl[CH:24]([F:26])[F:25]>C(Cl)Cl.CCCCCC.O>[CH:1]([CH:4]([C:8]1[CH:13]=[CH:12][C:11]([O:14][CH:24]([F:26])[F:25])=[CH:10][CH:9]=1)[C:5]([OH:7])=[O:6])([CH3:3])[CH3:2] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)C(C(=O)O)C1=CC=C(C=C1)O
|
|
Name
|
|
|
Quantity
|
65 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
19.08 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
46 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(F)F
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Into an 80° C. magnetically-stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
the resulting mixture is washed with ether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 200 ml of ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The ether solution is washed once with 100 ml of water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a white paste
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resulting mixture is filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the solid which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate is evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)C(C(=O)O)C1=CC=C(C=C1)OC(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.41 g | |
| YIELD: CALCULATEDPERCENTYIELD | 43% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
